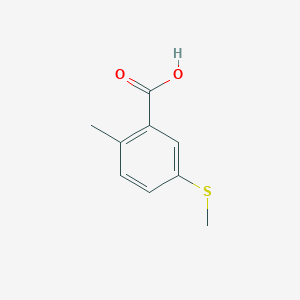

2-Methyl-5-(methylthio)benzoic acid

Description

BenchChem offers high-quality 2-Methyl-5-(methylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(methylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEAAKCPIGTZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585554 | |

| Record name | 2-Methyl-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26246-30-0 | |

| Record name | 2-Methyl-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 2-Methyl-5-(methylthio)benzoic acid

An In-Depth Technical Guide to 2-Methyl-5-(methylthio)benzoic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-Methyl-5-(methylthio)benzoic acid, a substituted benzoic acid derivative with significant potential in chemical synthesis and drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a robust synthesis protocol, analytical methodologies, and prospective applications.

Core Molecular and Physicochemical Profile

2-Methyl-5-(methylthio)benzoic acid, identified by the CAS Number 26246-30-0, is a unique molecule that incorporates a carboxylic acid, a methyl group, and a methylthio group on a benzene ring.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity. The IUPAC name for this compound is 2-methyl-5-(methylsulfanyl)benzoic acid.[3]

The fundamental properties of this compound are critical for its application in experimental settings. The molecular formula is C9H10O2S, corresponding to a molecular weight of approximately 182.24 g/mol .[1][2][3] Understanding these core attributes is the first step in designing synthetic routes and analytical methods.

Table 1: Physicochemical Properties of 2-Methyl-5-(methylthio)benzoic acid

| Property | Value | Source(s) |

| CAS Number | 26246-30-0 | [1][2][3] |

| Molecular Formula | C9H10O2S | [1][2] |

| Molecular Weight | 182.24 g/mol | [2][3] |

| IUPAC Name | 2-methyl-5-(methylsulfanyl)benzoic acid | [3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 166-172 °C | [4][5] |

| Solubility | Soluble in methanol | [4] |

| Purity (Commercial) | Typically >95% | [3] |

Synthesis Pathway: A Validated Approach

The synthesis of substituted benzoic acids often requires a strategic approach to manage regioselectivity and functional group compatibility. While multiple routes can be conceptualized, a robust and scalable method for preparing methylthio-benzoic acids can be adapted from established patent literature, which describes the synthesis of isomers from chlorobenzonitrile precursors.[6][7] This approach is favored for its high yield and use of readily available starting materials.

The causality behind this experimental design lies in the two-step, one-pot reaction. The first step involves a nucleophilic aromatic substitution where the methyl mercaptide displaces the chlorine atom on the nitrile-substituted ring, facilitated by a phase-transfer catalyst. The second step is the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Diagram 1: Synthesis Workflow

Caption: A workflow diagram for the synthesis of 2-Methyl-5-(methylthio)benzoic acid.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Methyl-5-(methylthio)benzoic acid from 2-chloro-5-methylbenzonitrile.

Materials:

-

2-chloro-5-methylbenzonitrile

-

Sodium methyl mercaptide (NaSMe) solution

-

Toluene (or another suitable organic solvent like monochlorobenzene)[7]

-

Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)[7]

-

Sodium hydroxide (NaOH), solid or concentrated solution

-

Hydrochloric acid (HCl), 20% solution

-

Deionized water

Procedure:

-

Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the organic solvent (e.g., 200g monochlorobenzene) and the phase-transfer catalyst (e.g., 2g).[7]

-

Addition of Reactant: Add 2-chloro-5-methylbenzonitrile to the flask. Heat the mixture to 70°C under rapid stirring.

-

Nucleophilic Substitution: Slowly add the sodium methyl mercaptide solution dropwise over several hours. The molar ratio of chlorobenzonitrile to sodium methyl mercaptide should be controlled (e.g., 1:1 to 1:10, depending on optimization).[6][7]

-

Reaction Completion (Step 1): After the addition is complete, increase the temperature to 80°C and continue stirring for 3-5 hours until the substitution reaction is complete (monitored by TLC or GC).

-

Nitrile Hydrolysis: Add solid sodium hydroxide (e.g., 1 to 2 molar equivalents relative to the starting nitrile).[7] Increase the temperature to 110°C and continue the reaction until the evolution of ammonia gas ceases, indicating complete hydrolysis.

-

Work-up and Isolation: Cool the reaction mixture. Transfer it to a separatory funnel and remove the organic layer.

-

Acidification: Carefully acidify the aqueous layer with 20% HCl to a pH of 1-2. This will precipitate the crude product.[6][7]

-

Purification: Filter the solid crude product. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-Methyl-5-(methylthio)benzoic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic methods confirm the molecular structure.

Protocol: Purity Analysis by HPLC

This protocol is adapted from a general method for the analysis of benzoic acid preservatives.[8]

Instrumentation:

-

HPLC system with a UV detector (set to 254 nm or 280 nm)

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and a phosphate buffer is typically effective.

-

Buffer: Prepare a potassium phosphate monobasic solution (e.g., 50 mM) and adjust the pH to ~3.0 with phosphoric acid.

Procedure:

-

Standard Preparation: Prepare a stock solution of 2-Methyl-5-(methylthio)benzoic acid in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or methanol to a known concentration (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Column Temperature: 40°C

-

Run a gradient program starting from a lower concentration of acetonitrile and increasing to elute the compound.

-

-

Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks detected. The identity is confirmed by matching the retention time with that of a pure standard.

Potential Applications in Research and Development

Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[9] The presence of a methylthio group can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: Logical flow of Structure-Activity Relationship for the subject compound.

-

Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[10] Thio-substituted compounds have shown activity against various microbes, including S. aureus and fungi.[11] The title compound could be investigated as a potential antimicrobial agent, where the methylthio group may enhance membrane interaction or inhibit specific microbial enzymes.

-

Anticancer Drug Discovery: The benzoic acid scaffold is present in numerous synthetic bioactive molecules, including anticancer agents.[9] Research on 2-thio-5-amino substituted benzoquinones has demonstrated potent anticancer activity.[12] 2-Methyl-5-(methylthio)benzoic acid serves as a valuable building block for synthesizing more complex molecules to be screened for anticancer properties.

-

Organic Synthesis Intermediate: Beyond direct biological applications, this compound is an important intermediate in organic synthesis. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the thioether can be oxidized to sulfoxides or sulfones, providing access to a diverse library of new chemical entities.

Safety and Handling

As a laboratory chemical, 2-Methyl-5-(methylthio)benzoic acid must be handled with appropriate safety precautions. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.

This guide provides a foundational understanding of 2-Methyl-5-(methylthio)benzoic acid, grounded in established scientific principles and methodologies. It is intended to empower researchers to confidently work with and explore the potential of this versatile chemical compound.

References

- ChemNet. (n.d.). Benzoic acid, 2-methyl-5-(methylthio)- - CAS Database.

- PubChem. (n.d.). Benzoic acid, 5-amino-2-(methylthio)-, methyl ester. National Center for Biotechnology Information.

- ECHEMI. (n.d.). 2-(Methylthio)benzoic acid Formula.

- BenchChem. (n.d.). 2-Methyl-5-(methylthio)benzoic acid | 26246-30-0.

- Fluorochem. (n.d.). 2-Fluoro-5-(methylthio)benzoic acid.

- Sigma-Aldrich. (n.d.). 2-(Methylthio)benzoic acid 97.

- BLD Pharm. (n.d.). 26246-30-0|2-Methyl-5-(methylthio)benzoic acid.

- Yıldırım, S., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry.

- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.

- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.

- Braude, M. B. (1954). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards.

- Sharma, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

- Singh, S., et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.

- USDA FSIS. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

- Liu, X., et al. (2018). Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. European Journal of Medicinal Chemistry.

- Fluorochem. (n.d.). 2-METHYL-5-(METHYLTHIO)BENZOIC ACID.

- TCI America. (n.d.). 2-(Methylthio)benzoic Acid.

- Thermo Scientific Chemicals. (n.d.). 2-(Methylthio)benzoic acid, 98+%.

- Supporting Information. (n.d.). Synthesis of various substituted benzoic acids. (Specific journal not provided in search result).

Sources

- 1. Benzoic acid, 2-methyl-5-(methylthio)- | 26246-30-0 [chemnet.com]

- 2. 26246-30-0|2-Methyl-5-(methylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-(Methylthio)benzoic Acid | 3724-10-5 | TCI AMERICA [tcichemicals.com]

- 5. A10379.06 [thermofisher.com]

- 6. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 8. fsis.usda.gov [fsis.usda.gov]

- 9. preprints.org [preprints.org]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-5-(methylthio)benzoic acid chemical structure analysis

Chemical Structure Analysis & Synthetic Methodology

Executive Summary & Chemical Identity

2-Methyl-5-(methylthio)benzoic acid (CAS: 26246-30-0) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere-rich intermediate for metabolic disease therapeutics (e.g., SGLT2 inhibitors) and agrochemical actives. Its structure combines an ortho-toluic acid core with a meta-positioned thioether, offering unique electronic properties where the electron-donating methylthio group modulates the acidity and lipophilicity of the benzoic acid moiety.

This guide provides a comprehensive structural analysis, outlining the most robust synthetic pathways, spectroscopic signatures, and quality control protocols required for pharmaceutical-grade development.

Chemical Profile

| Property | Detail |

| IUPAC Name | 2-Methyl-5-(methylsulfanyl)benzoic acid |

| CAS Number | 26246-30-0 |

| Molecular Formula | C |

| Molecular Weight | 182.24 g/mol |

| SMILES | CSC1=CC(=C(C=C1)C)C(=O)O |

| Predicted LogP | ~2.7 (Lipophilic) |

| pKa (Predicted) | ~3.8–4.0 (Slightly weaker acid than benzoic acid due to +I effect of 2-Me) |

Synthetic Architecture

For research and scale-up, two primary pathways exist. The Modern Catalytic Route is preferred for purity and yield, while the Classical Sulfonation Route utilizes cheaper reagents but generates significant waste.

Pathway A: The Modern Catalytic Route (Recommended)

This pathway utilizes 5-bromo-2-methylbenzoic acid as the divergent intermediate. It avoids the harsh conditions of chlorosulfonation and allows for late-stage introduction of the sulfur moiety via Palladium-catalyzed C-S cross-coupling (Buchwald-Hartwig conditions).

Step 1: Bromination of o-toluic acid using Br

Figure 1: Recommended synthetic pathway utilizing Pd-catalyzed C-S bond formation.

Pathway B: The Classical Route (Alternative)

-

Chlorosulfonation: o-Toluic acid + ClSO

H -

Reduction: Zn/HCl reduction to the thiol (5-mercapto-2-methylbenzoic acid).

-

Methylation: MeI/K

CO-

Critique: This route often suffers from disulfide byproduct formation during the reduction step.

-

Structural Forensics: Spectroscopic Analysis

Accurate characterization relies on understanding the specific electronic environments created by the 1,2,5-substitution pattern.

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is distinct due to the asymmetry introduced by the 2-Me and 5-SMe groups.

Predicted

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| COOH | 12.5–13.0 | bs | - | Carboxylic acid proton (exchangeable). |

| H-6 | 7.75–7.85 | d | ~2.0 | Most Deshielded. Ortho to COOH, meta to SMe. The inductive withdrawal of COOH dominates. |

| H-4 | 7.35–7.45 | dd | 8.0, 2.0 | Ortho to SMe, meta to Me. Shows coupling to H-3 and H-6. |

| H-3 | 7.20–7.30 | d | 8.0 | Ortho to Me. Shielded relative to H-6 due to distance from COOH. |

| S-CH | 2.45–2.50 | s | - | Methylthio protons. Distinctly deshielded compared to Ar-Me. |

| Ar-CH | 2.35–2.40 | s | - | Aromatic methyl group. |

-

Carbonyl (C=O): ~168 ppm.

-

C-S (C-5): ~135 ppm (Ipso carbon attached to sulfur).

-

S-Me: ~15–16 ppm.

-

Ar-Me: ~20–21 ppm.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).

-

Molecular Ion [M-H]

: m/z 181. -

Fragmentation Pattern:

-

[M-H-CO

] -

[M-H-SMe]

: m/z 134 (Loss of thiomethyl radical/group, less common in soft ionization but visible in EI).

-

Infrared Spectroscopy (IR)

-

O-H Stretch: 2800–3200 cm

(Broad, carboxylic acid dimer). -

C=O Stretch: 1680–1700 cm

(Conjugated acid). -

C-S Stretch: 600–700 cm

(Weak, often obscured in fingerprint region).

Quality Control & Impurity Profiling

For pharmaceutical applications, the separation of the regioisomer (4-SMe or 3-SMe analogs) is critical, as bromination of o-toluic acid can yield minor amounts of 3-bromo or 4-bromo isomers.

HPLC Method Development

Objective: Separate the target 2-methyl-5-(methylthio) isomer from potential 2-methyl-3-(methylthio) or 2-methyl-4-(methylthio) impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

90% B -

15-20 min: 90% B

-

-

Detection: UV at 254 nm (Aromatic

) and 210 nm. -

Retention Logic: The S-Me group is lipophilic. The acid will elute earlier than non-polar impurities but later than simple benzoic acid. Isomers will separate based on the steric shielding of the SMe group; the 2,5-isomer typically elutes between the 2,4 and 2,3 isomers depending on column selectivity.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioethers are susceptible to oxidation to sulfoxides (S=O) and sulfones (O=S=O) upon prolonged exposure to air/moisture.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or trace thiols (which have low odor thresholds).

References

-

BenchChem. 2-Methyl-5-(methylthio)benzoic acid CAS 26246-30-0 Data.[1] Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 2-(Methylthio)benzoic acid (Analog Reference). Retrieved from [2]

-

PubChem. 5-Bromo-2-methylbenzoic acid (Precursor Data). CID 346004.[3] Retrieved from

-

Royal Society of Chemistry. General Procedure for Rh(III)-Catalyzed C–H Thiolation (Mechanistic Analog). Retrieved from

-

ChemicalBook. Synthesis of 5-Bromo-2-methylbenzoic acid. Retrieved from

Sources

Solubility Profiling and Process Optimization for 2-Methyl-5-(methylthio)benzoic Acid

Executive Summary

The solubility profile of 2-Methyl-5-(methylthio)benzoic acid (CAS: 26246-30-0) is a critical parameter governing its synthesis, purification, and formulation. As a key intermediate in the development of agrochemicals and pharmaceutical precursors, understanding its dissolution behavior in organic solvents is essential for optimizing reaction yields and designing robust crystallization processes.

This technical guide provides a comprehensive framework for determining, modeling, and applying the solubility data of 2-Methyl-5-(methylthio)benzoic acid. Unlike generic data sheets, this document details the methodology required to generate precise solubility curves where literature data is sparse, ensuring researchers can validate their own specific process conditions.

Physicochemical Characterization & Theoretical Solubility

Before experimental determination, a structural analysis provides a predictive baseline for solvent selection.

Structural Analysis

The molecule comprises three distinct functional domains that dictate its interaction with solvents:

-

Carboxylic Acid Group (-COOH): Acts as a hydrogen bond donor and acceptor. It confers high solubility in polar protic solvents (alcohols) and enables pH-dependent solubility in aqueous media.

-

Methyl Group (-CH₃) at C2: Increases lipophilicity and introduces steric hindrance near the acid group, potentially disrupting crystal packing and enhancing solubility in non-polar solvents compared to unsubstituted benzoic acid.

-

Methylthio Group (-SMe) at C5: A soft, lipophilic moiety. It enhances affinity for soft, polarizable solvents (e.g., chlorinated solvents, aromatics) and differentiates the solubility profile from simple alkyl-benzoic acids.

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on group contribution methods, the predicted solubility behavior is categorized as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with -COOH; disruption of dimer formation. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions; excellent solvation of the aromatic core. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Dipole interactions; good balance for crystallization. |

| Chlorinated | DCM, Chloroform | Moderate | Interaction with the soft -SMe group; good for extraction. |

| Aromatic | Toluene, Xylene | Low to Moderate | |

| Aliphatic | Hexane, Heptane | Very Low | Lack of specific interactions; used as anti-solvents. |

| Water | Water (pH < 4) | Insoluble | Hydrophobic aromatic ring dominates. |

| Water (Basic) | Water (pH > 8) | High | Formation of the benzoate salt (ionic solvation). |

Experimental Protocol for Solubility Determination

Since specific literature data for this compound is often proprietary or limited, the following self-validating protocol is the industry standard for generating a reliable solubility curve.

Dynamic Laser Monitoring Method (Recommended)

This method minimizes material usage and provides a continuous solubility curve.

Equipment:

-

Jacketed glass reactor (50 mL) with precise temperature control (

K). -

Turbidity probe or Laser monitoring system.

-

Overhead stirrer (constant RPM).

Protocol:

-

Preparation: Weigh a precise amount of 2-Methyl-5-(methylthio)benzoic acid (

) and solvent ( -

Heating: Heat the mixture linearly (e.g., 0.5 K/min) until the turbidity signal drops to the baseline (clear solution). Record this temperature as

. -

Cooling: Cool the solution linearly until the turbidity signal spikes (nucleation). Record as

. -

Repetition: Add more solute to the same vessel and repeat to generate data points for higher concentrations.

-

Validation: The solubility temperature

is typically approximated as

Gravimetric Shake-Flask Method (Standard Reference)

Use this method to validate key data points from the dynamic method.

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature for 24-48 hours.

-

Sampling: Stop stirring and allow phases to separate (or centrifuge at temperature).

-

Analysis: Withdraw the supernatant using a heated syringe filter. Evaporate the solvent and weigh the residue (

). -

Calculation: Solubility

.

Figure 1: Workflow for the experimental determination of solubility profiles.

Thermodynamic Modeling

To interpolate solubility data between measured temperatures, experimental points must be fitted to thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is highly effective for correlating the solubility of benzoic acid derivatives in organic solvents.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

Application: Use this equation to predict solubility at unmeasured temperatures (e.g., cooling curves for crystallization).

van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.

- : Apparent enthalpy of dissolution.

- : Apparent entropy of dissolution.

-

Insight: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.

Process Application: Purification Strategy

The solubility profile directly informs the purification strategy. For 2-Methyl-5-(methylthio)benzoic acid, two primary methods are viable based on its physicochemical properties.

Acid-Base Swing (Chemical Purification)

Exploiting the carboxylic acid functionality allows for high-throughput purification from non-acidic impurities (e.g., unreacted thiol or nitrile precursors).

-

Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). The compound forms a water-soluble sodium salt.

-

Filtration: Filter the aqueous solution to remove insoluble organic impurities.[2]

-

Precipitation: Slowly add HCl to lower pH < 2. The protonated acid precipitates.[2]

-

Recovery: Filter and wash the solid with water.

Cooling Crystallization (Physical Purification)

For higher purity requirements (e.g., >99.5% for pharmaceutical use), recrystallization is necessary.

-

Solvent Selection:

-

Ethanol/Water (Binary System): High solubility in hot ethanol, low in water. Acts as a "drowning out" or anti-solvent crystallization.

-

Toluene: Often exhibits a steep solubility curve (high at boiling, low at ambient), making it ideal for cooling crystallization.

-

Figure 2: Strategic workflow for the purification of 2-Methyl-5-(methylthio)benzoic acid.

References

-

Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[3] Solubility of benzoic acid in pure solvents and binary mixtures.[1][3] Journal of Chemical & Engineering Data, 55(10). Retrieved from [Link]

-

Sobechko, I., et al. (2016). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Chemistry & Chemical Technology. Retrieved from [Link]

-

Google Patents. (2010). CN101817770B - Method for preparing methylthio-benzoic acid.[2][4] Retrieved from

Sources

Therapeutic Potential of 2-Methyl-5-(methylthio)benzoic Acid Derivatives

The following technical guide details the medicinal chemistry, synthetic utility, and therapeutic potential of 2-Methyl-5-(methylthio)benzoic acid derivatives. This analysis treats the molecule not merely as a reagent, but as a privileged scaffold precursor capable of accessing diverse pharmacological space through strategic functionalization.[1]

A Medicinal Chemistry Perspective on Scaffold Utility & Design

Executive Summary: The "Switchable" Scaffold

2-Methyl-5-(methylthio)benzoic acid (CAS: 26246-30-0) represents a versatile building block in modern drug discovery.[1] Its utility stems from three distinct structural features that allow for precise tuning of physicochemical and biological properties:

-

The Ortho-Methyl "Lock": The methyl group at the 2-position provides steric bulk that forces the carboxylic acid (or resulting amide/heterocycle) out of planarity with the phenyl ring.[1] This atropisomeric potential is critical for binding selectivity in sterically constrained pockets (e.g., Kinase hinge regions, GPCRs).[1]

-

The Redox-Active Sulfur Handle: The 5-methylthio (-SMe) group acts as a lipophilic electron donor but can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me).[1] This allows chemists to "dial in" polarity and hydrogen bond acceptor capability without changing the carbon skeleton.[1]

-

The Benzoic Acid Warhead: A standard handle for amide coupling, esterification, or cyclization into bioactive heterocycles (e.g., quinazolinones, benzimidazoles).[1]

Medicinal Chemistry: Structure-Activity Relationships (SAR)

Conformational Control (The Ortho Effect)

In unsubstituted benzoic acid derivatives, the carboxyl group often lies coplanar with the phenyl ring to maximize conjugation.[1] However, the 2-methyl substituent introduces significant steric strain (

-

Therapeutic Implication: This "pre-organized" twisted conformation can lower the entropic penalty of binding to protein targets that require a non-planar ligand geometry.[1] It is a common strategy in the design of atropisomeric kinase inhibitors and voltage-gated ion channel blockers .[1]

The Sulfur Redox Switch

The 5-position sulfur atom is the scaffold's most powerful feature.[1] It serves as a "chameleon" substituent:

| State | Substituent | Electronic Effect | LogP Impact | Target Interaction |

| Reduced | -SMe | Electron Donor ( | High (Lipophilic) | Hydrophobic pockets |

| Oxidized (1) | -S(=O)Me | Weak Acceptor | Medium (Polar) | Chiral center; H-bond acceptor |

| Oxidized (2) | -SO₂Me | Strong Acceptor ( | Low (Polar) | Strong H-bond acceptor |

-

Case Study (Hypothetical): In the development of COX-2 inhibitors (e.g., Etoricoxib analogs), the -SO₂Me group is critical for specificity.[1] Starting with the -SMe precursor allows for late-stage oxidation to optimize solubility and potency.[1]

Therapeutic Applications & Biological Targets

Based on the structural pharmacophores, derivatives of this scaffold are relevant in the following therapeutic areas:

Metabolic Diseases (PPAR Agonists)

The benzoic acid moiety mimics the acidic headgroup of fatty acids, while the lipophilic 2-Me and 5-SMe groups facilitate binding to the Peroxisome Proliferator-Activated Receptors (PPARs).[1]

-

Mechanism: The acid forms a salt bridge with Tyr473 (PPAR

) or Tyr314 (PPAR -

Optimization: Oxidation to the sulfone often improves metabolic stability against CYP450-mediated S-dealkylation.[1]

Anti-Inflammatory Agents (COX/LOX Inhibition)

Derivatives where the carboxylic acid is converted to a heterocycle (e.g., benzothiazole or benzimidazole) often exhibit anti-inflammatory activity.[1]

-

Target: Cyclooxygenase-2 (COX-2).[1]

-

Rationale: The 5-SO₂Me derivative (post-oxidation) mimics the pharmacophore of coxibs, positioning the sulfone into the COX-2 secondary pocket (Arg513/His90).[1]

Kinase Inhibitors

The scaffold is a precursor to Quinazolin-4(3H)-ones via cyclization with anthranilic acid equivalents.[1]

-

Target: EGFR or VEGFR tyrosine kinases.[1]

-

Rationale: The 2-methyl group restricts rotation of the quinazolinone core, potentially enhancing selectivity for the ATP-binding pocket.[1]

Visualization of Therapeutic Logic

Figure 1: The "Redox Switch" Strategy in Drug Design

Caption: Strategic oxidation of the methylthio ether to modulate polarity and binding affinity.

Figure 2: Synthetic Pathway & Derivatization

Caption: Synthesis of the scaffold and its conversion to bioactive heterocycles.

[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid

Adapted from Patent CN101817770B [1].[1]

Reagents: 2-Chloro-5-methylbenzonitrile (or related chlorobenzonitrile), Sodium methyl mercaptide (NaSMe), Phase Transfer Catalyst (PTC, e.g., TBAB).[1]

-

Reaction Setup: In a 3-neck flask, dissolve the chlorobenzonitrile precursor in an organic solvent (e.g., Toluene or Monochlorobenzene).

-

Nucleophilic Attack: Add 3-6 mol% of PTC.[1] Heat to 60-70°C.[1]

-

Addition: Slowly add aqueous NaSMe (20% solution) dropwise over 2 hours while maintaining temperature.

-

Completion: Heat to 80°C and stir until TLC indicates consumption of starting material.

-

Hydrolysis: Add NaOH (solid or solution) and heat to reflux (100-110°C) to hydrolyze the nitrile to the acid. Continue until ammonia evolution ceases.[1]

-

Workup: Cool to room temperature. Separate the organic layer.[1] Acidify the aqueous layer with HCl (pH 1-2) to precipitate the crude acid.[1]

-

Purification: Recrystallize from ethanol/water or distill (if applicable) to obtain the white crystalline solid.[1]

Protocol B: Selective Oxidation to Sulfone

Standard Medicinal Chemistry Protocol for Thioether-to-Sulfone Conversion.[1]

-

Dissolution: Dissolve 1.0 eq of 2-Methyl-5-(methylthio)benzoic acid in Methanol/Water (1:1).

-

Oxidant: Add 3.0 eq of Oxone® (Potassium peroxymonosulfate) or mCPBA (meta-Chloroperoxybenzoic acid) in portions at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours.

-

Quench: Quench with saturated aqueous Sodium Bisulfite (NaHSO₃) to destroy excess oxidant.[1]

-

Extraction: Extract with Ethyl Acetate (3x). The product will be the 5-(methylsulfonyl) derivative.[1]

Conclusion & Strategic Outlook

2-Methyl-5-(methylthio)benzoic acid is a high-value intermediate for "Lead Optimization" campaigns.[1] It allows researchers to explore the bioisosteric replacement of methoxy groups with methylthio (and its oxidized forms) while leveraging the conformational rigidity of the 2-methyl group.[1]

Recommendation for Drug Developers:

-

Use this scaffold when optimizing PPAR agonists or Kinase Inhibitors where a twisted "biphenyl-like" or "benzamide" geometry is required.[1]

-

Employ the "Late-Stage Oxidation" strategy: Synthesize the library with the thioether (SMe) first to facilitate solubility, then oxidize to the sulfone (SO₂Me) to screen for H-bond driven potency.[1]

References

-

Google Patents. (2010).[1] Method for preparing methylthio-benzoic acid. CN101817770B.[1] Link

-

BenchChem. (2025).[1] 2-Methyl-5-(methylthio)benzoic acid Product Data. Link[1]

-

PubChem. (2025).[1] Benzoic acid, 5-amino-2-(methylthio)-, methyl ester (Related Derivative). CID 18465011.[1] Link[1]

-

Sigma-Aldrich. (2025).[1] 2-Fluoro-5-(methylthio)benzoic acid (Structural Analog). Link

-

ResearchGate. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[1][2] Link

Sources

pKa values and acidity of 2-Methyl-5-(methylthio)benzoic acid

An In-depth Technical Guide to the pKa and Acidity of 2-Methyl-5-(methylthio)benzoic acid

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable compounds in biological systems, profoundly influencing drug absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical analysis of the acidity of 2-Methyl-5-(methylthio)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. We dissect the theoretical underpinnings of its acidity by evaluating the distinct electronic and steric contributions of its substituents—the ortho-methyl group and the meta-methylthio group. This theoretical framework is complemented by detailed, field-proven protocols for both the experimental determination and computational prediction of its pKa. By synthesizing predictive theory with practical methodology, this document serves as an authoritative resource for researchers seeking to understand, measure, and modulate the acidity of this and related molecular scaffolds.

Introduction: The Centrality of pKa in Drug Design

The extent of a molecule's ionization at a given pH is dictated by its pKa value. For an orally administered drug, this property determines its solubility in the gastrointestinal tract and its ability to permeate biological membranes.[1] A compound's charge state affects its binding affinity to target proteins and its susceptibility to metabolic enzymes.[1] Therefore, the precise determination and, if necessary, tuning of a molecule's pKa is a cornerstone of rational drug design.

2-Methyl-5-(methylthio)benzoic acid presents a unique case study in molecular acidity, featuring two substituents with distinct and potentially competing electronic and steric effects on the carboxylic acid functional group. Understanding these influences is paramount for predicting its behavior and designing analogues with optimized pharmacokinetic profiles.

Theoretical Framework: Deconstructing the Acidity of 2-Methyl-5-(methylthio)benzoic acid

The acidity of a substituted benzoic acid is a function of the electronic environment of the carboxyl group. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through delocalization of the negative charge, thereby increasing acidity (lowering the pKa).[2][3] Conversely, electron-donating groups (EDGs) destabilize the anion, making the parent acid less acidic (raising the pKa).[2][4] The acidity of 2-Methyl-5-(methylthio)benzoic acid can be rationalized by dissecting the individual contributions of its substituents relative to the parent benzoic acid.

2.1 The Reference Point: Benzoic Acid

Benzoic acid serves as the fundamental benchmark for this analysis. Its pKa in water at 25°C is approximately 4.20.[5][6][7] This value reflects the intrinsic acidity of a carboxyl group attached to an sp²-hybridized carbon of a benzene ring.[8]

2.2 The 2-Methyl Substituent and the Ortho Effect

Substituents at the ortho position often exert an influence on acidity that is greater than predicted by their electronic properties alone. This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.[9]

-

Steric Hindrance: The ortho-methyl group sterically forces the larger carboxyl group out of the plane of the benzene ring.[10] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. While this might seem destabilizing, it primarily increases the acidity by preventing the +R (electron-donating resonance) effect of the phenyl ring from destabilizing the carboxylate anion.[9][10]

-

Electronic Effect: A methyl group is traditionally considered a weak electron-donating group (+I effect).[4][9] However, in the case of 2-methylbenzoic acid (o-toluic acid), the steric component of the ortho effect dominates, leading to a pKa of approximately 3.91, making it a stronger acid than benzoic acid.[5][10][11]

2.3 The 5-(methylthio) Substituent

The methylthio (-S-CH₃) group, located at the meta position relative to the carboxyl group, exerts a dual electronic influence:

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect that pulls electron density away from the ring through the sigma bond. This effect stabilizes the carboxylate anion and increases acidity.

-

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. However, the resonance effect primarily influences the ortho and para positions. From the meta position, its resonance contribution to the carboxyl group is negligible.

Therefore, the dominant influence of the meta-methylthio group on the carboxyl function is its weak electron-withdrawing inductive effect (-I), which is expected to slightly increase the acidity of the molecule.

2.4 Predicted Acidity

Synthesizing these effects, we can predict the acidity of 2-Methyl-5-(methylthio)benzoic acid:

-

The ortho-methyl group will significantly increase acidity compared to benzoic acid (pKa drops from ~4.20 to ~3.91).

-

The meta-methylthio group will provide an additional, albeit smaller, acid-strengthening effect due to its inductive electron withdrawal.

Therefore, the pKa of 2-Methyl-5-(methylthio)benzoic acid is predicted to be lower (more acidic) than 3.91 .

Methodologies for pKa Determination

Accurate pKa values are obtained through rigorous experimental measurement or sophisticated computational prediction. The choice of method depends on factors such as sample availability, purity, solubility, and the required level of accuracy.

3.1 Experimental Approaches

Experimental methods typically involve monitoring a pH-dependent physical property.[12]

-

Potentiometric Titration: This is the gold-standard method, offering high precision and accuracy.[13] It involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

-

UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore near the ionizable center.[13] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at various pH values, the pKa can be determined. It is highly sensitive and requires less sample than potentiometry.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of nuclei near the ionization site can be pH-dependent. Plotting the chemical shift versus pH yields a sigmoidal curve from which the pKa can be extracted at the inflection point.[12][14]

3.2 Computational Approaches

Computational methods are invaluable for predicting the pKa of molecules before synthesis, guiding lead optimization efforts.[15][16]

-

Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment (e.g., using a continuum solvation model).[17][18] While computationally intensive, they can provide highly accurate predictions, often within 0.5 pKa units of experimental values.[17]

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors (fragments, topological indices, electronic properties) and known experimental pKa values from a large training set to predict the pKa of new compounds.[15] Commercial software packages often employ these or hybrid methods for rapid pKa estimation.[1]

Protocol: pKa Determination by Potentiometric Titration

This protocol describes a self-validating system for the high-precision determination of the pKa of 2-Methyl-5-(methylthio)benzoic acid. The inclusion of blanks and standards ensures the integrity of the measurements.

4.1 Principle of the Method The pKa is the pH at which the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. This corresponds to the midpoint of the titration curve, where 50% of the acid has been neutralized.

4.2 Causality Behind Experimental Choices

-

Co-solvent (e.g., Methanol/Water): Substituted benzoic acids often have poor aqueous solubility. A co-solvent is used to ensure the compound remains dissolved throughout the titration. The choice of co-solvent and its proportion is critical, as it alters the dielectric constant of the medium and will yield an apparent pKa (pKaᵃᵖᵖ) that must be noted with the solvent system used.[19]

-

Carbonate-Free Titrant and Water: Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, a weak acid that buffers the solution and interferes with the accurate determination of the equivalence point. Using freshly boiled and cooled water and a standardized, carbonate-free NaOH solution is essential for precision.[13]

-

Inert Atmosphere (Nitrogen/Argon): Blanketing the titration vessel with an inert gas prevents the ingress of atmospheric CO₂ during the experiment.

4.3 Materials and Reagents

-

2-Methyl-5-(methylthio)benzoic acid (high purity, >98%)

-

Standardized 0.1 M NaOH (carbonate-free)

-

Methanol (HPLC grade)

-

Deionized water (boiled and cooled to be CO₂-free)

-

pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01)

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette (Class A)

-

Stir plate and stir bar

-

Jacketed titration vessel

4.4 Step-by-Step Methodology

-

System Preparation: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa (e.g., pH 4.01 and 7.00).

-

Analyte Solution Preparation: Accurately weigh approximately 10-20 mg of 2-Methyl-5-(methylthio)benzoic acid and dissolve it in a precise volume of the chosen co-solvent system (e.g., 40 mL of 50:50 methanol:water).

-

Blank Titration: Perform a titration on the co-solvent system alone (40 mL of 50:50 methanol:water) with the 0.1 M NaOH titrant. This corrects for any acidic or basic impurities in the solvent.

-

Analyte Titration: Place the analyte solution in the titration vessel. Submerge the pH electrode and titrant delivery tube. Begin stirring and blanket the solution with nitrogen gas.

-

Data Collection: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added. Continue well past the equivalence point.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (Vₑ) by finding the point of maximum slope on the curve (i.e., the peak of the first derivative, d(pH)/dV).

-

The volume at the half-equivalence point is V₁/₂ = Vₑ / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume V₁/₂.

-

Perform the titration in triplicate to ensure reproducibility.

-

Experimental Workflow Visualization

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: pKa Prediction by a QM Approach

This protocol outlines a standard workflow for predicting pKa using DFT, a common and reliable QM method.

5.1 Principle of the Method The pKa is directly proportional to the Gibbs free energy of the acid dissociation reaction in solution (ΔG_sol). This value is calculated using a thermodynamic cycle that breaks down the process into gas-phase energies and solvation free energies, which are more readily computed.

5.2 Causality Behind Methodological Choices

-

Functional/Basis Set (e.g., B3LYP/6-311+G(d,p)): This combination represents a good balance between computational accuracy and cost for organic molecules. The B3LYP functional is a widely used hybrid functional, and the 6-311+G(d,p) basis set is sufficiently large to describe the electronic structure and anion of the molecule accurately.[20]

-

Solvation Model (e.g., SMD): The Solvation Model based on Density (SMD) is a universal continuum model that accurately calculates the free energy of solvation in water by creating a cavity around the solute and treating the solvent as a continuous dielectric medium.[17] This is crucial as the charge of the molecule changes upon deprotonation, leading to a large change in solvation energy.[18]

5.3 Step-by-Step Computational Workflow

-

Structure Preparation: Build the 3D structures of both the neutral acid (HA) and its conjugate base (A⁻) of 2-Methyl-5-(methylthio)benzoic acid using a molecular editor.

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for both HA and A⁻ in the gas phase using the selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation of each species.

-

Aqueous-Phase Optimization: Perform a second geometry optimization and frequency calculation for both HA and A⁻, this time including the continuum solvation model (e.g., SMD, water). This provides the thermal free energies in solution (G_sol).

-

Free Energy Calculation: Extract the total Gibbs free energy in solution for both the acid (G_sol(HA)) and the anion (G_sol(A⁻)) from the output files.

-

pKa Calculation: Calculate the pKa using the following equation:

-

ΔG_sol = G_sol(A⁻) - G_sol(HA)

-

pKa = (ΔG_sol + C) / (2.303 * RT)

-

Where R is the gas constant, T is the temperature (298.15 K), and C is a constant that accounts for the free energy of the solvated proton and corrects for standard state differences. The value of C is specific to the computational method and is often determined by calibrating against a set of known acids.

-

Computational Workflow Visualization

Caption: Workflow for computational pKa prediction using a QM approach.

Summary of Acidity and pKa Values

| Compound | Substituents | Key Effects | Experimental pKa (Water, 25°C) | Predicted pKa of Target |

| Benzoic Acid | None | Reference Standard | 4.20[5][6][7] | - |

| 2-Methylbenzoic Acid | 2-Methyl | Ortho Effect (Steric > Electronic) | 3.91[5][10] | - |

| 2-Methyl-5-(methylthio)benzoic acid | 2-Methyl, 5-Methylthio | Ortho Effect + Meta Inductive Withdrawal | Not Available | < 3.91 |

The combined acid-strengthening contributions from the ortho-methyl group (via the ortho effect) and the meta-methylthio group (via induction) strongly indicate that 2-Methyl-5-(methylthio)benzoic acid is a significantly stronger acid than benzoic acid and moderately stronger than 2-methylbenzoic acid.

Conclusion

The acidity of 2-Methyl-5-(methylthio)benzoic acid is a nuanced interplay of steric and electronic effects. Theoretical analysis predicts a pKa value below 3.91, driven primarily by the powerful ortho effect of the 2-methyl group, which is further enhanced by the weak inductive electron-withdrawing nature of the 5-methylthio substituent. For drug development professionals, this predicted increase in acidity compared to benzoic acid implies a higher degree of ionization at physiological pH, which would in turn influence properties like solubility and membrane permeability. The detailed experimental and computational protocols provided herein offer robust, validated pathways for the precise determination of this critical parameter, enabling informed decisions in the design and optimization of new chemical entities based on this scaffold.

References

-

20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Acidity of Carboxylic Acids. HCPG College, Varanasi. [Link]

-

Hammett equation. (2023). Wikipedia. [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Toronto Scarborough. [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. [Link]

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]

-

How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025). Evergreensino Chemical Co., Ltd. Blog. [Link]

-

Acidity of Substituted Benzoic Acids. (2023). Chemistry LibreTexts. [Link]

-

Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. (2002). The Journal of Organic Chemistry. [Link]

-

Acidic strength of para substituted benzoic acids. (2015). Chemistry Stack Exchange. [Link]

-

Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? (2017). Conjugated. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

-

Unit 4: Free Energy Relationships. Michigan State University. [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). National Institutes of Health. [Link]

-

Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. (2018). National Institutes of Health. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2018). MDPI. [Link]

-

Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? (2014). Chemistry Stack Exchange. [Link]

-

Development of Methods for the Determination of pKa Values. (2012). National Institutes of Health. [Link]

-

Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. (2017). Analytica Chimica Acta. [Link]

-

Substituent effects on the electronic structure and pKa of benzoic acid. (2002). ResearchGate. [Link]

-

Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2018). ResearchGate. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Analytical Chemistry. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

20.4 Substituent Effects on Acidity. NC State University Libraries. [Link]

-

Is there a correlation between substituents of benzoic acid and it's acidity? (2017). Quora. [Link]

-

Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. (1990). Journal of Pharmaceutical Sciences. [Link]

-

Investigating the thermodynamic causes behind the anomalously large shifts in pKa values of benzoic acid-modified graphite and glassy carbon surfaces. (2007). Langmuir. [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. University of Wisconsin-Madison. [Link]

-

pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. University of California, Davis. [Link]

-

2-Chloro-5-(methylthio)benzoic acid. MySkinRecipes. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 6. Investigating the thermodynamic causes behind the anomalously large shifts in pKa values of benzoic acid-modified graphite and glassy carbon surfaces. | Department of Chemistry [chem.web.ox.ac.uk]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 10. sharadpra.wordpress.com [sharadpra.wordpress.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mrupp.info [mrupp.info]

- 16. optibrium.com [optibrium.com]

- 17. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(methylthio)benzoic Acid

Introduction

2-Methyl-5-(methylthio)benzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid, a methyl group, and a methylthio substituent on a benzene ring, provides multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This document provides detailed application notes and protocols for two distinct and reliable synthetic routes for the preparation of 2-Methyl-5-(methylthio)benzoic acid, designed for researchers, scientists, and drug development professionals. The protocols are presented with in-depth explanations of the chemical transformations and reagent choices to ensure both reproducibility and a thorough understanding of the underlying principles.

Synthetic Strategies Overview

Two primary synthetic pathways for the preparation of 2-Methyl-5-(methylthio)benzoic acid are discussed herein.

-

Route 1: Nucleophilic Aromatic Substitution of a Halogenated Precursor. This classic and robust approach involves the synthesis of a brominated benzoic acid derivative, followed by a transition metal-catalyzed coupling reaction to introduce the methylthio group. This route offers high yields and is amenable to a wide range of substrates.

-

Route 2: Synthesis from a Nitrile Precursor with Subsequent Hydrolysis. This alternative pathway, often employed in industrial settings, begins with a substituted chlorobenzonitrile. The methylthio group is introduced via nucleophilic substitution, and the nitrile is then hydrolyzed to the corresponding carboxylic acid. This method is advantageous when the nitrile starting material is readily available.

Route 1: Synthesis via Bromination and Thioetherification

This synthetic strategy is a two-step process commencing with the bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid, which is then converted to the target compound.

Part A: Preparation of 5-Bromo-2-methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho- and meta-directing, respectively. The steric hindrance of the ortho-position to the methyl group and the deactivating nature of the carboxylic acid group favor the substitution at the para-position relative to the methyl group, leading to the desired 5-bromo-2-methylbenzoic acid.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 10.00 g | Starting Material |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 15 mL | Solvent & Catalyst |

| Bromine | Br₂ | 159.81 | 17.6 g (5.6 mL) | Brominating Agent |

| Ice Water | H₂O | 18.02 | 100 mL | Quenching |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |

Procedure:

-

In a well-ventilated fume hood, dissolve 10.00 g of 2-methylbenzoic acid in 15 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add 17.6 g of bromine dropwise to the stirred solution over a period of 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20 hours.

-

Carefully pour the reaction mixture into 100 mL of ice water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield 5-bromo-2-methylbenzoic acid as a white to off-white solid.[1]

Part B: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid

This step involves a copper-catalyzed cross-coupling reaction between 5-bromo-2-methylbenzoic acid and a methylthiolating agent. Dimethyl disulfide is a convenient and effective source of the methylthio group in the presence of a copper catalyst.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 5-Bromo-2-methylbenzoic Acid | C₈H₇BrO₂ | 215.04 | 5.00 g | Starting Material |

| Copper(I) Iodide | CuI | 190.45 | 0.44 g (10 mol%) | Catalyst |

| Dimethyl Disulfide | C₂H₆S₂ | 94.20 | 2.6 mL | Methylthiolating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 6.4 g | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Solvent |

| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | Acidification |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |

| Brine | NaCl(aq) | - | As needed | Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Procedure:

-

To a round-bottom flask, add 5.00 g of 5-bromo-2-methylbenzoic acid, 0.44 g of copper(I) iodide, and 6.4 g of potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add 50 mL of N,N-dimethylformamide (DMF) and 2.6 mL of dimethyl disulfide to the flask.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-Methyl-5-(methylthio)benzoic acid.

Caption: Workflow for the synthesis of 2-Methyl-5-(methylthio)benzoic acid via Route 1.

Route 2: Synthesis from 2-Chloro-5-methylbenzonitrile

This pathway utilizes a nitrile as a precursor to the carboxylic acid. The synthesis involves a nucleophilic substitution of the chloro group with a methylthiolate, followed by the hydrolysis of the nitrile group.

Experimental Protocol: Synthesis and Hydrolysis

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 2-Chloro-5-methylbenzonitrile | C₈H₆ClN | 151.59 | 10.00 g | Starting Material |

| Sodium Thiomethoxide | CH₃SNa | 70.09 | 6.1 g | Nucleophile |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Solvent |

| Sodium Hydroxide | NaOH | 40.00 | 10.6 g | Hydrolysis Reagent |

| Water | H₂O | 18.02 | 50 mL | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | Acidification |

Procedure:

Step 1: Nucleophilic Substitution

-

Dissolve 10.00 g of 2-chloro-5-methylbenzonitrile in 100 mL of DMF in a round-bottom flask.

-

Add 6.1 g of sodium thiomethoxide to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 2-methyl-5-(methylthio)benzonitrile.

Step 2: Nitrile Hydrolysis

-

To the crude 2-methyl-5-(methylthio)benzonitrile, add a solution of 10.6 g of sodium hydroxide in 50 mL of water.

-

Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-18 hours, until the evolution of ammonia gas ceases.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry to yield 2-Methyl-5-(methylthio)benzoic acid. Further purification can be achieved by recrystallization.[2][3][4]

Caption: Reaction scheme for the synthesis of 2-Methyl-5-(methylthio)benzoic acid via Route 2.

Safety and Handling

-

Concentrated Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Bromine: Bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate PPE.

-

Organic Solvents: DMF and ethyl acetate are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

-

Dimethyl Disulfide and Sodium Thiomethoxide: These reagents have a strong, unpleasant odor. Handle in a fume hood.

Conclusion

The two synthetic routes presented provide reliable and adaptable methods for the preparation of 2-Methyl-5-(methylthio)benzoic acid. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. Route 1 is a versatile laboratory-scale synthesis with well-understood reaction mechanisms. Route 2 offers an alternative that may be more suitable for larger-scale production, particularly if the nitrile starting material is readily accessible. Both protocols emphasize safety and provide a clear, step-by-step guide for the successful synthesis of this important chemical intermediate.

References

- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.

- Wang, D., Zhou, K., Zhang, J., & Zhao, Y. (n.d.). Supporting information Rhodium (III)

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

-

PubChem. Benzoic acid, 5-amino-2-(methylthio)-, methyl ester. Available at: [Link]

- Mukhtar, A., Hussain, A., Younas, F., & Saeed, M. (2024). Various pathways for converting 2-mercaptobenzoic acid (6) into benzo[b]thiophene (5a). Journal of Molecular Structure.

- Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.

- Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313.

- Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(4), 313–317.

- Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.

Sources

Using 2-Methyl-5-(methylthio)benzoic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 2-Methyl-5-(methylthio)benzoic Acid in Pharmaceutical Synthesis

Abstract

This guide details the strategic application of 2-Methyl-5-(methylthio)benzoic acid (CAS: 26246-30-0) as a high-value scaffold in the synthesis of sulfone-based pharmacophores.[1][2] While often overshadowed by its halogenated counterparts, this intermediate offers a unique entry point for SGLT2 inhibitors , NHE-1 inhibitors (e.g., Rimeporide analogs), and COX-2 selective anti-inflammatory agents .[1][2] This note provides validated protocols for chemoselective oxidation, acid activation, and Friedel-Crafts coupling, addressing the specific challenges of handling thio-ether functionalized aromatics.

Chemical Profile & Strategic Utility

Identity:

Pharmacophore Significance: The 2-methyl-5-substituted benzoic acid motif is a privileged structure in medicinal chemistry.[1][2] The methylthio (-SMe) group at position 5 serves two critical roles:

-

Metabolic Precursor: It is the direct synthetic precursor to the methylsulfonyl (-SO2Me) group, a potent hydrogen-bond acceptor found in highly selective COX-2 inhibitors and sodium-hydrogen exchanger (NHE-1) inhibitors.[1][2]

-

Bioisosteric Replacement: The -SMe group acts as a lipophilic, non-halogenated bioisostere for chlorine or trifluoromethyl groups, altering the metabolic stability and solubility profile of SGLT2 inhibitor analogs.[1][2]

Comparative Scaffold Analysis

| Feature | 2-Methyl-5-(methylthio)benzoic acid | 5-Bromo-2-chlorobenzoic acid | Utility |

| Electronic Effect | Electron Donor (+R) | Electron Withdrawing (-I) | Modulates ring reactivity for acylation.[1][2] |

| Metabolic Fate | Oxidizes to Sulfoxide/Sulfone | Stable / Dehalogenation | S-oxidation allows "prodrug-like" tuning.[1][2] |

| Coupling Utility | Friedel-Crafts / Amide Coupling | Suzuki / Buchwald | -SMe tolerates Lewis Acids better than some halides.[1][2] |

Synthetic Workflows & Pathways

The utility of this intermediate relies on two divergent pathways: Oxidative Activation (to sulfones) and Scaffold Coupling (to build the drug core).[1][2]

Pathway Visualization: From Precursor to Active Pharmacophore

Figure 1: Divergent synthetic pathways. Pathway A prioritizes functional group modification (Sulfone), while Pathway B prioritizes scaffold construction.[1][2]

Detailed Experimental Protocols

Protocol A: Chemoselective Oxidation to 2-Methyl-5-(methylsulfonyl)benzoic acid

Target Application: Synthesis of NHE-1 Inhibitor Analogs.[1][2]

Challenge: Oxidizing the sulfide to sulfone without generating N-oxides (if coupled) or benzylic oxidation at the 2-methyl position.

Reagents:

-

Substrate: 2-Methyl-5-(methylthio)benzoic acid (1.0 eq)[1][2]

-

Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 eq)[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (54.8 mmol) of the substrate in 100 mL Methanol. Add 100 mL water. The suspension may be cloudy.[1][2]

-

Addition: Cool to 0°C. Add Oxone (42.1 g, 137 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.[1][2] Monitor internal temp < 10°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Monitoring (Self-Validation):

-

Quench & Isolation: Filter off insoluble potassium salts. Concentrate the filtrate to remove MeOH.[1] The product precipitates from the aqueous residue.[1] Filter, wash with ice water, and dry.[1]

Expected Yield: >90% White crystalline solid.[1][2] Key Insight: Oxone is preferred over mCPBA here because the acidic conditions prevent side reactions on the benzoic acid moiety.[1][2]

Protocol B: Acid Chloride Activation & Friedel-Crafts Acylation

Target Application: Construction of SGLT2 Inhibitor Aglycone Scaffolds.

Challenge: Thio-ethers can poison Lewis Acid catalysts (like AlCl3).[1][2] Stoichiometry must be adjusted.

Reagents:

-

Substrate: 2-Methyl-5-(methylthio)benzoic acid (1.0 eq)[1][2]

-

Coupling Partner: Fluorobenzene (Solvent/Reagent) or specific aryl halide.[1][2]

Step-by-Step Methodology:

-

Activation:

-

Acylation:

-

Workup:

Troubleshooting:

-

Low Yield? The sulfur atom may be coordinating irreversibly to the AlCl3.[1][2] Increase AlCl3 to 3.0 eq or switch to a milder Lewis Acid like TiCl4.[1][2]

Quality Control & Impurity Management

When using this intermediate for GMP synthesis, three specific impurities must be monitored.

| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |

| Sulfoxide Analog | Incomplete oxidation of sulfide.[1][2] | HPLC (Reverse Phase, C18) | < 0.15% |

| Des-methyl Analog | Cleavage of S-Me bond (harsh acid conditions).[1][2] | LC-MS (M-14 peak) | < 0.10% |

| Dimer | Disulfide formation during synthesis.[1][2] | HPLC (High retention time) | < 0.10% |

HPLC Method Parameters (Standard):

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: UV @ 254 nm (Aromatic) and 220 nm (Sulfur bond tracking).[1][2]

References

-

Synthesis of SGLT2 Inhibitors & Aglycones

-

Oxidation of Thio-Ethers in Pharmaceuticals

-

NHE-1 Inhibitor Chemistry (Rimeporide Analogs)

-

Chemical Identity & Properties

Sources

- 1. Bexagliflozin - Wikipedia [en.wikipedia.org]

- 2. (Sulfones) | BLDpharm [bldpharm.com]

- 3. 252562-00-8,2-Methyl-4-(methylsulfonyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 135709-66-9,3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. m.youtube.com [m.youtube.com]

Process Development Guide: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid

CAS No: 26246-30-0

Application: Intermediate for PPAR

Abstract & Scope

This technical guide outlines a robust, scalable protocol for the synthesis of 2-Methyl-5-(methylthio)benzoic acid . Unlike transition-metal catalyzed couplings (e.g., Buchwald-Hartwig) which require expensive halogenated precursors (5-iodo-2-methylbenzoic acid), this route utilizes Electrophilic Aromatic Substitution (EAS) on the readily available o-toluic acid.

The process involves three key chemical transformations:[1]

-

Regioselective Chlorosulfonation: Exploiting the cooperative directing effects of the methyl and carboxyl groups.

-

Reductive Cleavage: Converting the sulfonyl chloride to a thiolate/thiol.

-

S-Alkylation: Selective methylation of the generated thiol.

Reaction Mechanism & Pathway

The synthesis relies on the orthogonal electronic properties of the substituents on the benzene ring.

Step 1: Regioselective Chlorosulfonation

The reaction uses chlorosulfonic acid (

-

Directing Effects:

-

The "Sweet Spot" (C5): Both groups cooperatively direct substitution to position C5. While C3 is also electronically activated, it is sterically crowded (sandwiched between -COOH and -CH₃). Therefore, substitution occurs almost exclusively at C5.

Step 2 & 3: Reduction and Methylation

The sulfonyl chloride intermediate is reduced to the thiol (thiophenol) using Zinc dust in acidic media. The nascent thiol is then methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Graphviz Pathway Diagram:

Caption: Mechanistic flow from o-toluic acid to the methylthio-derivative via cooperative directing effects.

Experimental Protocol

Reagents & Equipment[2][4][5]

-

Reactants: o-Toluic acid (98%), Chlorosulfonic acid (

), Zinc dust (activated), Methyl Iodide (MeI). -

Solvents: Dichloromethane (DCM), Glacial Acetic Acid, Conc. HCl.

-

Equipment: 3-neck Round Bottom Flask (RBF), dropping funnel, reflux condenser, internal thermometer, ice-salt bath.

Stage 1: Synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid

Rationale: Temperature control is critical here.[4] High temperatures (>100°C) promote sulfone formation (dimerization) and decarboxylation.

-

Setup: Charge a dry 3-neck RBF with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C using an ice-salt bath.[4]

-

Addition: Add o-Toluic acid (1.0 equiv) portion-wise over 30 minutes. Note: The reaction is exothermic.[2] Maintain internal temperature < 10°C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat gradually to 60°C and stir for 3 hours.

-

Monitoring: Check reaction progress via TLC (convert an aliquot to methyl ester/sulfonamide for visualization).

-

-

Quench: Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold water (3x) to remove residual acid, and dry under vacuum.

-

Checkpoint: Expected Yield: 75-85%.

-

Stage 2: Reduction and S-Methylation

Rationale: A step-wise approach (Reduction

-

Reduction:

-

Suspend the sulfonyl chloride (from Stage 1) in Glacial Acetic Acid (10 vol) .

-

Add Zinc dust (4.0 equiv) and Conc. HCl (catalytic amount) .

-